Damirone B

Beschreibung

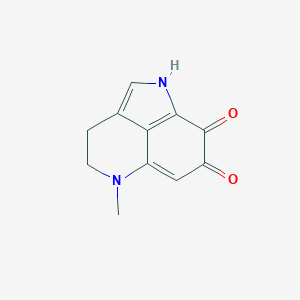

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,8-triene-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-3-2-6-5-12-10-9(6)7(13)4-8(14)11(10)15/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLGJUYDUWMFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CNC3=C2C1=CC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930190 | |

| Record name | 5-Methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline-7,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138683-67-7 | |

| Record name | Damirone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138683677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Damirone B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline-7,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Damirone B and Its Structural Variants

Synthetic Strategies for the Pyrroloiminoquinone Core Skeleton

The pyrroloiminoquinone core can be constructed through several key strategies, generally involving the annulation of a pyrrole (B145914) ring onto a functionalized quinoline (B57606) intermediate, the cyclization of a 4-aminoindole, or biomimetic approaches involving oxidized tryptamine (B22526) equivalents. nih.govacs.org

The Bartoli indole (B1671886) synthesis has been employed in the preparation of intermediates leading to the pyrroloiminoquinone core. For instance, 7-(benzhydryloxy)indole, a precursor for protected Damirone C, has been synthesized using the Bartoli indole synthesis starting from 2-nitrophenol. mdpi.com Ts-damirone B, a common precursor for makaluvamine J and its analogs, has also been synthesized through Bartoli indole synthesis followed by IBX-mediated oxidation. mdpi.comnih.govresearcher.life

The Larock indole synthesis is a significant strategy for constructing the pyrroloiminoquinone architecture. It involves a palladium-catalyzed annulation, providing an efficient and scalable route to key indole intermediates. nih.govdigitellinc.comnih.govrsc.org This method has been utilized in the synthesis of a key methoxy-PIQ intermediate, which can then be diversified to access various pyrroloiminoquinone natural products, including damirones. nih.govacs.orgchemrxiv.org A tandem Larock/Buchwald–Hartwig annulation/cyclization has also been developed, offering a concise route to the pyrroloiminoquinone core in a short linear sequence. rsc.orgrsc.org

Benzyne-mediated cyclization-functionalization sequences have been featured in the total synthesis of pyrroloquinoline alkaloids, including Damirone B and isobatzelline C. acs.orgresearchgate.netdntb.gov.ua This approach allows for the construction of the highly substituted pyrrolo[4,3,2-de]quinoline skeleton. researchgate.net

Biomimetic strategies, inspired by the proposed natural biosynthesis of these alkaloids from oxidized tryptamine equivalents, have been influential in simplifying the construction of the PIQ core. nih.govacs.orgchemrxiv.org These approaches often involve the cyclization of a pendent amine onto an aromatic ring, followed by oxidation to the iminoquinone. nih.govacs.org An intramolecular Michael addition leading to the pyrrolo[4,3,2-de]quinoline core is a key step in some biomimetic syntheses of Damirone C, makaluvone, and batzelline C and D. researchgate.netresearchgate.net

Benzyne-Mediated Annulation and Functionalization Reactions

Total Synthesis of this compound and Key Precursors

Total syntheses of this compound have been reported, often involving the preparation of key intermediates that contain the pyrroloiminoquinone core. researchgate.netmdpi.com These syntheses demonstrate different strategies for assembling the complete this compound structure.

Ts-damirone B (5-Methyl-1-tosyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline-7,8-dione) is a common precursor in the synthesis of makaluvamine J and its analogs, featuring the pyrroloiminoquinone core. mdpi.comnih.govresearcher.life It can be synthesized through Bartoli indole synthesis and subsequent oxidation. mdpi.comresearcher.life Methylation of a protected damirone C intermediate has also been shown to yield Ts-damirone B. mdpi.com

Protected Damirone C serves as another common precursor in the unified, divergent synthesis of makaluvamine derivatives. mdpi.com The damirone skeleton in this approach is prepared from a 7-hydroxytryptamine derivative via oxidation and cyclization. mdpi.com Synthesis of protected Damirone C has been achieved through a sequence involving Bartoli indole synthesis, Vilsmeier-Haack formylation, Henry reaction, reduction, Boc protection, hydrogenation, IBX oxidation, and tosylation, followed by deprotection and cyclization. mdpi.comresearchgate.net N-Ts damirone C has also been synthesized via a relatively short sequence of steps and has been advanced to complete formal syntheses of several natural products. acs.org

Key Reactions Utilized

Several key reactions are repeatedly employed in the synthesis of this compound and its analogues:

IBX-mediated oxidation: 2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent frequently used for the oxidation of alcohols to carbonyls and for oxidative dehydrogenation reactions. In the context of this compound synthesis, IBX-mediated oxidation has been utilized to construct the pyrroloiminoquinone core structure, often from a 7-hydroxytryptamine derivative or similar intermediates nih.govresearchgate.netresearcher.lifenih.gov. This oxidation can convert a hydroxyl group to a quinone moiety, a crucial step in forming the characteristic PIQ system researchgate.netnih.gov. While the yield can be moderate with commercially available IBX, using pure, lab-made IBX has shown improved results researchgate.netnih.gov. IBX can also effect oxidation adjacent to carbonyl and aromatic moieties baranlab.org.

Vilsmeier–Haack formylation: While not explicitly detailed for this compound synthesis in the provided snippets, Vilsmeier-Haack formylation is a common method for introducing a formyl group onto an activated aromatic ring. This reaction could potentially be relevant in functionalizing precursors to the this compound core, although specific examples were not found in the search results.

Henry Reaction: The Henry reaction (nitroaldol reaction) is a carbon-carbon bond forming reaction. No information regarding the specific use of the Henry reaction in the synthesis of this compound or its analogues was found in the provided search results.

Reduction Methodologies: Reduction reactions are essential in organic synthesis for converting functional groups. While general reduction methodologies are undoubtedly used in multi-step syntheses of complex molecules like this compound, the search results did not highlight specific or unique reduction methods specifically for the this compound structure itself or its immediate precursors in the context of the provided outline.

Divergent Synthetic Pathways for this compound Analogues

Divergent synthetic strategies are crucial for accessing a range of this compound analogues from common intermediates. This approach allows for the efficient exploration of structure-activity relationships (SAR) within the pyrroloiminoquinone class nih.govchemrxiv.orgnih.gov. A key strategy involves the synthesis of a common pyrroloiminoquinone core structure, which can then be diversified through various late-stage functionalization reactions nih.govchemrxiv.orgnih.gov.

One effective divergent route utilizes a scalable Larock indole synthesis to access a key methoxy-PIQ intermediate. This intermediate can be selectively functionalized, enabling divergence to different PIQ alkaloids, including damirones nih.govchemrxiv.org. Another approach involves the early introduction of a nitrogen atom hypothesized to enable late-stage diversification researchgate.netrsc.orgchemrxiv.org.

Late-Stage Diversification at Specific Nitrogen Positions (N-1, N-5, N-9)

Late-stage diversification at the nitrogen positions (N-1, N-5, and N-9) of the pyrroloiminoquinone core is a powerful method for generating a library of analogues nih.govnih.gov. Selective methylation protocols have been developed to access different N-methylation patterns on the two nitrogen atoms of the tricyclic PIQ core nih.govacs.orgescholarship.org. These differentially methylated intermediates can then be further transformed nih.govacs.org.

Diversification at N-5 and N-9 has been specifically reported in the synthesis of Makaluvamine J and its analogues, starting from a Ts-damirone B precursor nih.govnih.gov. The introduction of different substituents at these positions allows for the investigation of their impact on biological activity nih.govnih.gov. For instance, a modest alkyl group at N-5 was found to improve selectivity against certain cancer cells nih.govnih.gov.

Synthesis of N-Methylated Pyrroloiminoquinones

The synthesis of N-methylated pyrroloiminoquinones is a significant aspect of exploring the chemical space around this compound. Selective N-methylation of either the imine-like or pyrrole nitrogens of a common PIQ intermediate is a key step in divergent synthesis strategies nih.govchemrxiv.orgacs.orgescholarship.org.

Conditions for direct methylation of the PIQ core have been developed to allow for strategic diversification to different N-methylated variants escholarship.org. For example, treatment with iodomethane (B122720) in the presence of NaH can lead to double N-methylation at N-1 and N-5 nih.gov. Careful optimization of methylation conditions is required to ensure complete conversion while minimizing decomposition acs.orgescholarship.org.

Development of Novel this compound-like Analogues

The development of novel analogues based on the this compound structure is an active area of research aimed at discovering compounds with potentially improved biological activities.

Synthesis of Aza Analogues of this compound

Aza analogues, where a carbon atom is replaced by a nitrogen atom, represent an interesting class of this compound-like compounds. Aza analogues of the pyrrolo[4,3,2-de]quinoline skeleton have been synthesized tandfonline.comlookchem.comtandfonline.com. One approach to synthesizing an aza analogue of this compound involved using 3-(N-carboalkoxyamino)-1-diazopropane as a difunctional synthon in a three-step synthesis of a pyrazolo[5,4,3-de]-1,2,3,6,7-pentahydroquinolin-6,7-dione core tandfonline.comtandfonline.comresearchgate.net. This strategy can be based on a 1,3-dipolar cycloaddition reaction between an indole-4,7-dione (B1215410) and a diazo-aminopropane derivative lookchem.com.

Biological Activities and Molecular Mechanisms of Action of Damirone B and Pyrroloiminoquinones

Spectrum of Biological Activities Associated with Pyrroloiminoquinone Alkaloids

Pyrroloiminoquinone alkaloids, including Damirone B, exhibit a broad spectrum of biological activities. nih.gov These activities encompass anticancer, antiplasmodial (antimalarial), antimicrobial, antifungal, and antiviral effects. nih.govrsc.org Additionally, some pyrroloiminoquinones have shown inhibitory activity against various key cellular enzymes. nih.gov The structural diversity within the pyrroloiminoquinone family contributes to this wide range of observed bioactivities. acs.org

Research on Anticancer Potency and Cellular Effects

A significant area of research for pyrroloiminoquinone alkaloids, including this compound, is their anticancer potency and associated cellular effects. nih.govacs.orgnih.gov These compounds are recognized as potential drug leads due to their notable inhibition of cell proliferation in various cancer cell lines. nih.gov

In Vitro Cytotoxicity Evaluation in Human Cancer Cell Lines (e.g., PANC-1, HCT-116, OVCAR-5)

In vitro studies have evaluated the cytotoxicity of this compound and other pyrroloiminoquinones against a range of human cancer cell lines. This compound has demonstrated cytotoxicity against the human colon tumor cell line HCT-116 with an IC50 value of 3.102 µM. nih.gov Other pyrroloiminoquinones, such as makaluvamine J, have shown potent activity against PANC-1 (pancreatic cancer) cells with an IC50 of 54 nM, and against OVCAR-5 cells with an IC50 of 120 nM. mdpi.com While some pyrroloiminoquinones exhibit potent cytotoxicity, studies have also indicated that some members of this class may not exhibit selective cytotoxicity against cancer cell lines over non-cancerous human cell lines. researchgate.net However, notable exceptions with potential selective activity against cancer cell lines have been identified, including makaluvamine J and K, and tsitsikammamine B. researchgate.netmdpi.com

The following table summarizes some in vitro cytotoxicity data for this compound and selected related pyrroloiminoquinones in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Source |

| This compound | HCT-116 | 3.102 | Zyzzya cf. marsailis nih.govacs.org |

| Makaluvamine J | PANC-1 | 0.054 | Zyzzya fuliginosa mdpi.comresearchgate.net |

| Makaluvamine J | OVCAR-5 | 0.120 | Zyzzya fuliginosa mdpi.com |

| Makaluvamine K | PANC-1 | 0.056 | mdpi.com |

| Tsitsikammamine B | HCT-116 | Potent | mdpi.com |

Elucidation of Molecular Targets and Pathways

The mechanisms of action for pyrroloiminoquinones are not yet fully understood, with different compounds potentially exerting their effects through various modes of action. nih.gov For anticancer activity, proposed mechanisms include direct DNA damage and the inhibition of key cellular enzymes. nih.gov

Topoisomerase II Inhibition as a Mechanism

Several pyrroloiminoquinone alkaloids, including makaluvamines, have been shown to inhibit topoisomerase II in vitro. nih.govacs.orgresearchgate.netusda.gov This inhibition may be mediated by intercalation into DNA and single-stranded breakage. acs.orgresearchgate.net this compound has been listed as a topoisomerase II inhibitor with a Minimum Inhibitory Concentration (MIC) of 400 ug/ml in one study. usda.govusda.gov The ability to inhibit topoisomerase II is a significant molecular target for many established anticancer drugs. nih.gov

Exploration of Alternative Cellular Targets

Beyond topoisomerase II inhibition, researchers have explored alternative cellular targets for pyrroloiminoquinones. Computational studies have suggested potential targets such as human heat shock proteins Hsc70 and Hsp72 for discorhabdin N. mdpi.com Tsitsikammamines and certain discorhabdins have also been implicated as potential inhibitors of indoleamine 2,3-dioxygenase (IDO1) and topoisomerase I through molecular modeling, suggesting plausible binding modes. nih.govmdpi.com Additionally, this compound and other alkaloids have been shown to reduce the expression of the enzyme α-N-acetylgalactosaminidase (α-NaGalase) in human colorectal adenocarcinoma DLD-1 cells at non-cytotoxic concentrations, although they did not directly inhibit the enzyme's activity. proquest.comnih.gov

Antiprotozoal Activity Investigations

Pyrroloiminoquinones have also been investigated for their antiprotozoal activities. nih.govrsc.orgfigshare.comescholarship.org This includes activity against malaria-causing parasites like Plasmodium falciparum and other protozoan parasites such as Babesia. acs.orgescholarship.orgchemrxiv.orgnih.gov Some pyrroloiminoquinones, including makaluvamines and discorhabdins, have demonstrated potent in vitro antimalarial activity. nih.govfigshare.comacs.org For instance, tsitsikammamine C showed potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. acs.org While some compounds like discorhabdins A and dihydrodiscorhabdin C showed potent in vitro antiprotozoal activity, they were found to be toxic in vivo in Plasmodium berghei-infected mice. figshare.com Recent research continues to explore the antiprotozoal potential of these compounds, identifying several with potent activity and favorable therapeutic indices against Plasmodium falciparum and Babesia species, which are much less toxic to mammalian cells. escholarship.orgchemrxiv.orgnih.gov Damirone C, an o-quinone related to this compound, has been reported as poorly active in antiprotozoal assays with virtually no therapeutic index. acs.orgescholarship.org

Activity against Plasmodium falciparum Strains (Antimalarial)

Research has demonstrated the activity of this compound against Plasmodium falciparum, the causative agent of malaria. Studies have evaluated its efficacy against different strains of the parasite, including drug-sensitive and drug-resistant varieties. This compound has shown in vitro antimalarial activity with reported half-maximal inhibitory concentration (IC₅₀) values against the 3D7 and Dd2 strains of P. falciparum. nih.govjapsonline.com

| Compound | P. falciparum Strain | IC₅₀ (µM) |

| This compound | 3D7 | 12.25 |

| This compound | Dd2 | 3.80 |

Data derived from in vitro studies. nih.govjapsonline.com

This activity places this compound among the pyrroloiminoquinones exhibiting antiplasmodial potential. nih.govjapsonline.com The broader class of pyrroloiminoquinones, including makaluvamines and tsitsikammamines, has also shown promising activity against both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum at sub-50 nM concentrations for some analogs, with significantly lower toxicity towards certain human cell lines. acs.orgchemrxiv.orgescholarship.org

Efficacy against Babesia Species (Antibabesial)

Pyrroloiminoquinones, including this compound, have also been investigated for their efficacy against Babesia species, tick-borne parasites that cause babesiosis in animals and humans. acs.orgchemrxiv.orgnih.govabcdcatsvets.org A study evaluating a set of 25 pyrroloiminoquinones, encompassing natural products and synthetic analogs, against Babesia duncani and Babesia divergens Rouen strains demonstrated that certain compounds within this class possess potent antibabesial activity. acs.orgchemrxiv.org Specifically, N-methylated imine core makaluvamines and their analogs exhibited low-nanomolar IC₅₀ values against B. divergens Rouen. acs.orgchemrxiv.orgescholarship.org For example, compound PIQ-1 showed an IC₅₀ of 3.5 nM against B. divergens Rouen, and PIQ-2 demonstrated activity with an IC₅₀ of less than 2 nM against the same strain. acs.orgescholarship.org While the study included the evaluation of pyrroloiminoquinones as a class against Babesia, specific IC₅₀ data for this compound against Babesia species were not explicitly detailed in the provided information. acs.orgchemrxiv.org The findings indicate that the pyrroloiminoquinone scaffold holds promise for the development of antibabesial agents. acs.orgchemrxiv.org

Broader Biological Repertoire of Pyrroloiminoquinones (e.g., Antimicrobial, Antifungal, Antiviral Activities)

Beyond their activity against protozoal parasites, pyrroloiminoquinones exhibit a broad spectrum of other biological activities. researchgate.netencyclopedia.pubnih.govnih.govmdpi.comrsc.orgdntb.gov.uachemrxiv.orgresearchgate.net This diverse repertoire includes antimicrobial, antifungal, and antiviral effects. researchgate.netencyclopedia.pubnih.govnih.govmdpi.comrsc.orgdntb.gov.uachemrxiv.org

| Compound Class | Reported Activities | Examples of Compounds |

| Pyrroloiminoquinones | Antiplasmodial, Antibabesial, Antimicrobial, Antifungal, Antiviral, Anticancer, Enzyme Inhibition | This compound, Makaluvamines, Tsitsikammamines, Discorhabdins, Batzellines |

Summary of reported biological activities for the pyrroloiminoquinone class. researchgate.netencyclopedia.pubnih.govnih.govmdpi.comresearchgate.netrsc.orgdntb.gov.uachemrxiv.orgacs.orgchemrxiv.orgresearchgate.net

The molecular mechanisms of action for the diverse biological activities of pyrroloiminoquinones are not yet fully elucidated for all compounds and activities. For instance, some members of this class are known to inhibit key cellular enzymes or cause direct DNA damage, which contributes to their cytotoxic effects, particularly in the context of anticancer activity. encyclopedia.pubnih.govresearchgate.net The specific mechanisms by which this compound exerts its antimalarial or antibabesial effects require further detailed investigation.

Structure Activity Relationship Sar Studies of Damirone B and Its Analogues

Influence of the Core Pyrroloiminoquinone Structure on Biological Activity

The tricyclic pyrrolo[4,3,2-de]quinoline core is a defining feature of Damirone B and is considered the principal pharmacophore for its biological activities. semanticscholar.org SAR studies indicate that the integrity of this core is generally necessary for activity. semanticscholar.org

The conjugation system within the tricyclic core of pyrroloiminoquinones, including this compound, plays a significant role in their potent anticancer activity. researchgate.net This conjugated system contributes to the molecule's electronic properties, which are likely important for interactions with biological targets.

The presence of a cationic tetrahydropyridinium moiety, often located in the C-ring of the pyrroloiminoquinone core, is another crucial structural property responsible for potent anticancer activity in related compounds like makaluvamine J. researchgate.net While this compound itself is an ortho-quinone analogue and may not always possess a permanent positive charge in the same manner as some makaluvamines, the electronic state and potential for charge distribution within the core are significant factors influencing activity. semanticscholar.org Studies suggest that pyrroloiminoquinones with cationic nitrogen at N-5 could be a crucial scaffold for demonstrating potent cytotoxicity against pancreatic cancer cells. mdpi.com

Role of Conjugation within the Tricyclic Core

Impact of Peripheral Substituents on Potency and Selectivity

Modifications to the peripheral substituents at various nitrogen atoms (N-1, N-5, N-9) of the pyrroloiminoquinone core, as well as other positions, have a notable impact on the potency and selectivity of this compound analogues. researchgate.netmdpi.comnih.govnih.govnih.gov

The pattern of N-alkylation and N-methylation at positions N-1, N-5, and N-9 significantly influences the biological activity of these compounds. researchgate.netmdpi.comnih.govnih.govnih.gov Studies have shown that N-methylation patterns can impact activity and toxicity against mammalian cell lines. nih.gov Specifically, pyrrole (B145914) N-methylation has been correlated with poorer activity, while imine N-methylation appears to enhance activity and reduce toxicity against mammalian cells. nih.gov

SAR analysis has highlighted the significance of a lipophilic side chain at N-9 for the growth inhibitory activity, particularly against cancer cell lines like PANC-1. researchgate.netmdpi.comnih.govnih.gov Compounds lacking a substituent at N-9 have shown significantly less cytotoxicity compared to those with appropriate substitution. nih.gov The nature and orientation of the substituent at N-9 appear to be crucial for potent cytotoxicity. nih.gov

The presence of a modest alkyl group at N-5 has been found to improve selectivity against certain cancer cells. researchgate.netmdpi.comnih.govnih.gov Cytotoxicity testing of analogues with modifications at N-5 suggests that the N-5 substituent might contribute to cancer cell selectivity. nih.gov The presence of cationic nitrogen at N-5 in pyrroloiminoquinones is hypothesized to be a crucial scaffold for potent cytotoxicity against pancreatic cancer cells. mdpi.com

Table 1: Illustrative Cytotoxicity Data of this compound and Related Compounds against PANC-1 Cells

| Compound | IC₅₀ (µM) against PANC-1 Cells |

| This compound | 19 google.com |

| Makaluvamine A | 0.45 google.com |

| Makaluvamine C | 0.73 google.com |

| Makaluvamine H | 3.6 google.com |

| Makaluvamine J | 0.054 google.com |

| Tryptamine (B22526) analog 24 | 0.029 researchgate.netmdpi.comnih.gov |

| Aleutianamine | 0.025 nih.gov |

Effects of N-Alkyl and N-Methylation Patterns (at N-1, N-5, N-9)

Differential Activity Based on Pyrrole N-Methylation Versus Imine N-Methylation

The position of N-methylation on the pyrroloiminoquinone core significantly influences the biological activity of damirone analogues. Research indicates a differential impact depending on whether the methylation occurs on the pyrrole nitrogen or the imine nitrogen. Studies on related pyrroloiminoquinone alkaloids, such as the makaluvamines, which share a similar core structure with damirones, provide insights into this phenomenon.

Pyrrole N-methylation generally correlates with reduced activity. For instance, comparisons between makaluvamine analogues have shown that methylation at the pyrrole nitrogen tends to decrease biological potency. Conversely, methylation of the imine nitrogen appears to enhance activity and may also help to mitigate toxicity against mammalian cell lines. This suggests that the positive charge associated with the imine nitrogen in the iminium form, which is stabilized by methylation, plays a crucial role in the interaction with biological targets.

Selective methylation strategies have been developed to access analogues with specific N-methylation patterns, allowing for a systematic investigation of their SAR. These studies highlight the importance of the electronic state and substitution pattern of the nitrogen atoms within the core structure for optimal biological activity.

Role of Arylethylamine Groups (e.g., Tyramine-Derived Side Chains)

The presence and nature of arylethylamine groups, particularly tyramine-derived side chains, attached to the pyrroloiminoquinone scaffold have been identified as key determinants of biological activity in damirone and makaluvamine analogues.

Studies have shown that analogues incorporating tyramine-derived side chains often exhibit increased potency compared to simpler compounds lacking such substituents. For example, makaluvamine J, which possesses a tyramine-derived side chain and an imine N-methylation, has demonstrated potent activity against certain cancer cell lines. The lipophilic nature and the potential for interactions mediated by the phenolic hydroxyl group of the tyramine (B21549) moiety are thought to contribute to enhanced binding and activity.

However, the specific requirements for the side chain can vary depending on the biological target. While a 4-ethylphenol (B45693) substituent (as in makaluvamine J) has been highlighted as important for potency against PANC-1 cancer cells, other studies suggest that the hydroxyl group at the terminal of the side chain may not be strictly necessary for potent cytotoxicity in certain contexts. Analogues with other arylethylamine moieties, such as phenethylamine (B48288) or tryptamine, have also shown potent activity, indicating that the aromatic ring and the two-carbon linker are significant features.

The following table illustrates the impact of different side chains on the activity of selected pyrroloiminoquinone analogues:

| Compound | Side Chain | Representative Activity (e.g., IC50 against PANC-1 cells) | Reference |

| Makaluvamine A | None | Less potent than Makaluvamine J | |

| Makaluvamine J | Tyramine-derived | Potent (e.g., 54 nM against PANC-1) | |

| Tryptamine analog | Tryptamine-derived | Potent (e.g., 29 nM against PANC-1) |

Note: IC50 values can vary depending on the specific assay conditions and cell line used.

Consequences of Halogenation (e.g., Bromination) on Bioactivity

Halogenation, particularly bromination, of the pyrroloiminoquinone core or its attached side chains can have significant consequences on bioactivity. Studies involving brominated analogues of damirones and makaluvamines have explored these effects.

Research indicates that bromination can abrogate or significantly reduce the biological activity of these compounds. For example, pyrrole bromination in certain makaluvamine analogues has been shown to eliminate activity compared to the parent compound. Similarly, bromination on the phenol (B47542) moiety of a tyramine-derived side chain has also been observed to negatively impact activity.

The introduction of a halogen atom alters the electronic distribution and lipophilicity of the molecule, which can affect its interaction with biological targets. The observed decrease in activity upon bromination suggests that precise electronic and steric features of the unhalogenated or specifically substituted molecules are critical for optimal biological interaction. While halogenation is a common strategy in medicinal chemistry to modulate properties, in the case of damirone and makaluvamine antiprotozoal activity, bromination appears to be detrimental.

Modulation of Activity by O-Methylation

O-methylation, specifically the methylation of hydroxyl groups present in the damirone or analogue structure, can also modulate biological activity. This modification is particularly relevant for analogues with hydroxylated side chains, such as those derived from tyramine.

Studies have shown that O-methylation can lead to an increase in biological activity. For instance, an O-methylated analogue (PIQ-1) showed increased activity against Babesia divergens compared to its non-O-methylated counterpart. However, this increase in activity was also accompanied by a concomitant increase in cytotoxicity against mammalian cell lines, impacting the therapeutic index.

The methylation of a hydroxyl group changes its polarity and hydrogen bonding capacity, which can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. The observed increase in activity suggests that reducing the polarity of the hydroxyl group through methylation can be beneficial for potency, although it may also affect selectivity.

Here is a table summarizing the effect of O-methylation on the activity of a representative analogue:

| Compound | Modification | Activity against B. divergens Rouen (IC50) | Cytotoxicity against human cell lines | Reference |

| Analogue with OH | None | Higher IC50 (less potent) | Lower | |

| Analogue with OMe | O-Methylation | Lower IC50 (more potent) | Higher |

Emerging Research Directions and Prospects for Damirone B

Advanced Synthetic Methodologies for Sustainable Production

Efficient and sustainable synthesis of Damirone B and its analogues is crucial for further research and potential development. Current research highlights concise and efficient synthetic routes. One key strategy involves the use of palladium-catalyzed intramolecular cyclization as a pivotal step in the synthesis of this compound and its analogues. This method is noted for its mild reaction conditions and ability to achieve good yields ru.ac.za. This compound serves as a lead structure, and the development of efficient synthetic methods is essential for its application in chemical biology studies and as a basis for developing kinase inhibitors nih.gov. Furthermore, late-stage functionalization approaches are being explored to enable the diversification of this compound analogues from common intermediates, offering a potentially more sustainable and versatile route for generating libraries of related compounds for biological evaluation researchgate.net.

Discovery of Undiscovered Pharmacological Targets

Understanding the precise molecular targets of this compound is fundamental to elucidating its biological mechanisms and identifying potential therapeutic uses. Research has identified that this compound targets specific kinases. Notably, studies indicate that this compound acts as a potent inhibitor of kinases such as DYRK1A and CDK5, modulating their activity nih.gov. While these are identified targets, ongoing research continues to explore the full spectrum of its pharmacological interactions, potentially uncovering additional, as yet undiscovered, targets that contribute to its observed biological effects.

Rational Design of Highly Selective and Potent Analogues

The this compound scaffold serves as a promising starting point for the rational design of analogues with improved potency and selectivity towards specific biological targets, particularly kinases nih.gov. Structure-activity relationship (SAR) studies are actively being conducted to understand how modifications to the core structure of this compound impact its activity and selectivity. These studies aim to identify key structural features essential for potent inhibition of target kinases like DYRK1A and to minimize activity against off-target kinases, thereby improving the selectivity profile. Synthesis and evaluation of series of this compound analogues with specific modifications have demonstrated the potential to achieve improved potency against certain kinases compared to the parent compound. Computational studies, such as docking and molecular dynamics simulations, play a significant role in this process by providing insights into the binding interactions of this compound and its analogues with their targets, guiding the design of new compounds with desired properties.

Applications in Fundamental Chemical Biology

Beyond its potential as a therapeutic lead, this compound is a valuable tool in fundamental chemical biology research. Due to its ability to inhibit specific kinases like DYRK1A and CDK5, this compound is utilized as a chemical probe to investigate the biological roles and pathways regulated by these enzymes nih.gov. By selectively modulating the activity of these kinases, researchers can gain a deeper understanding of their functions in various cellular processes, contributing to the broader knowledge base in chemical biology.

Computational Chemistry and In Silico Modeling for Predictive SAR

Computational chemistry and in silico modeling techniques are increasingly being applied to complement experimental studies in the research of this compound and its analogues. These methods are particularly useful for predicting structure-activity relationships (SAR) and guiding the rational design process. Techniques such as molecular docking are employed to predict how this compound and its analogues bind to their target kinases, providing insights into the key interactions and informing the design of modifications to improve binding affinity. Molecular dynamics simulations can further explore the stability of these complexes and the conformational changes involved in binding. By using these computational tools, researchers can prioritize the synthesis and testing of analogues with a higher probability of possessing desired potency and selectivity profiles, accelerating the discovery process.

Q & A

Basic Research Questions

Q. What established synthetic pathways exist for Damirone B, and how can researchers validate compound purity and structural integrity?

- Methodological Answer : Synthetic routes typically involve multi-step organic reactions (e.g., cyclization, functional group modifications). Purity is validated via HPLC (≥95% purity threshold) and structural confirmation via /-NMR and high-resolution mass spectrometry (HRMS). Researchers should cross-validate spectral data with literature benchmarks and employ orthogonal techniques (e.g., X-ray crystallography for stereochemical confirmation) .

Q. Which in vitro assays are optimal for preliminary evaluation of this compound’s bioactivity, and what controls ensure experimental rigor?

- Methodological Answer : Common assays include cell viability (MTT/XTT), enzyme inhibition (IC determination), and binding affinity studies (SPR/ITC). Essential controls:

- Positive controls: Known inhibitors/agonists for benchmark comparisons.

- Negative controls: Vehicle-only treatments to rule out solvent effects.

- Replication: Triplicate experiments with statistical analysis (e.g., ANOVA, p < 0.05) to confirm reproducibility .

Q. How can researchers design dose-response studies to quantify this compound’s efficacy while minimizing off-target effects?

- Methodological Answer : Use logarithmic concentration ranges (e.g., 1 nM–100 μM) to capture full dose-response curves. Include cytotoxicity assays (e.g., LDH release) in parallel. Normalize data to baseline activity and apply nonlinear regression models (e.g., Hill equation) to calculate EC/IC. Validate specificity via siRNA knockdown or CRISPR-Cas9 gene editing of putative targets .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported mechanisms of action for this compound across disparate experimental models?

- Methodological Answer : Conduct systematic comparative studies using isogenic cell lines or genetically modified organisms to isolate variables (e.g., knockout models for suspected off-target proteins). Apply meta-analysis frameworks (e.g., PRISMA guidelines) to evaluate heterogeneity in published data, and use Bayesian statistics to quantify model-specific biases .

Q. What computational strategies enable predictive modeling of this compound’s polypharmacology, and how can these hypotheses be experimentally validated?

- Methodological Answer :

- In silico approaches: Molecular docking (AutoDock Vina), molecular dynamics simulations (GROMACS) to assess binding stability.

- Validation: Surface plasmon resonance (SPR) for binding kinetics, isothermal titration calorimetry (ITC) for thermodynamic profiling.

- Network pharmacology: Construct protein-protein interaction networks (Cytoscape) to identify secondary targets .

Q. What experimental designs are critical for evaluating this compound’s pharmacokinetic properties in vivo, and how can interspecies variability be accounted for?

- Methodological Answer :

- Phase 1 (Rodents): Administer via IV/oral routes; collect plasma/tissue samples at timed intervals for LC-MS/MS quantification. Calculate AUC, C, t.

- Phase 2 (Higher mammals): Use radiolabeled this compound () for mass balance studies.

- Interspecies scaling: Apply allometric equations to extrapolate human dosing, adjusting for metabolic enzyme differences (e.g., CYP450 isoform activity) .

Q. How can researchers leverage multi-omics approaches to elucidate this compound’s downstream signaling pathways?

- Methodological Answer :

- Transcriptomics: RNA-seq of treated vs. untreated cells (DESeq2 for differential expression).

- Proteomics: TMT-labeled LC-MS/MS to quantify pathway-specific phosphoproteins.

- Integration: Use pathway enrichment tools (DAVID, STRING) to map cross-omics interactions and prioritize hubs for functional validation (e.g., CRISPR screens) .

Methodological Guidance for Addressing Research Challenges

- Handling Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Use sensitivity analysis to test robustness of conclusions against conflicting datasets .

- Optimizing Experimental Design : Pre-register protocols (e.g., OSF) to mitigate bias. Include power analysis to determine sample sizes ensuring statistical validity (α = 0.05, β = 0.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.